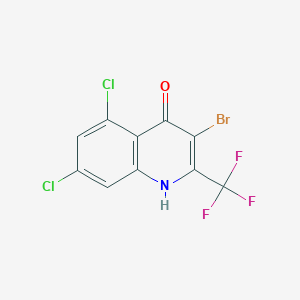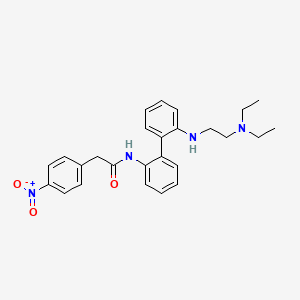![molecular formula C8H14O2 B13762274 [(E)-4-methylpent-2-en-2-yl] acetate CAS No. 7255-62-1](/img/structure/B13762274.png)
[(E)-4-methylpent-2-en-2-yl] acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[(E)-4-methylpent-2-en-2-yl] acetate, also known as α-tocopheryl acetate or vitamin E acetate, is a form of vitamin E. It is an ester of acetic acid and α-tocopherol, which is a fat-soluble antioxidant. This compound is widely used in dermatological products due to its stability and ability to penetrate the skin, where it is converted to free tocopherol .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of [(E)-4-methylpent-2-en-2-yl] acetate involves the esterification of α-tocopherol with acetic anhydride. The reaction is typically catalyzed by strong acid-type styrene cation exchange resin and hydrogen bromide. The process includes Friedel-Crafts alkylation of isophytol and trimethylhydroquinone, followed by dehydration to form six-membered rings, generating free vitamin E. This free vitamin E is then esterified with acetic anhydride to produce stable vitamin E acetate .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The catalysts used in the reaction can be recycled multiple times, making the process more efficient and cost-effective. The final product is purified and packaged under inert conditions to prevent oxidation .
化学反応の分析
Types of Reactions
[(E)-4-methylpent-2-en-2-yl] acetate undergoes various chemical reactions, including:
Common Reagents and Conditions
Hydrolysis: Typically performed using dilute sulfuric acid or hydrochloric acid under reflux conditions.
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Major Products
Hydrolysis: α-Tocopherol and acetic acid.
Oxidation: Tocopheryl quinone.
科学的研究の応用
[(E)-4-methylpent-2-en-2-yl] acetate has numerous applications in scientific research:
作用機序
The primary mechanism of action of [(E)-4-methylpent-2-en-2-yl] acetate involves its conversion to α-tocopherol in the skin. α-Tocopherol acts as a potent antioxidant by scavenging free radicals and protecting cell membranes from oxidative damage. It reacts with peroxyl radicals to form a stable, low-energy radical, tocopheroxyl, which does not propagate further radical reactions . This antioxidant activity is crucial in preventing lipid peroxidation and maintaining cellular integrity .
類似化合物との比較
Similar Compounds
α-Tocopherol: The free form of vitamin E, which is more reactive but less stable than its acetate ester.
γ-Tocopherol: Another form of vitamin E with different antioxidant properties and biological activities.
Tocopheryl succinate: An ester of α-tocopherol with succinic acid, used for its enhanced stability and different biological effects.
Uniqueness
[(E)-4-methylpent-2-en-2-yl] acetate is unique due to its stability and ability to penetrate the skin, where it is converted to the active form, α-tocopherol. This makes it particularly valuable in topical formulations for skincare and dermatological applications .
特性
CAS番号 |
7255-62-1 |
|---|---|
分子式 |
C8H14O2 |
分子量 |
142.20 g/mol |
IUPAC名 |
[(E)-4-methylpent-2-en-2-yl] acetate |
InChI |
InChI=1S/C8H14O2/c1-6(2)5-7(3)10-8(4)9/h5-6H,1-4H3/b7-5+ |
InChIキー |
AJSUZBXPHHWOHA-FNORWQNLSA-N |
異性体SMILES |
CC(C)/C=C(\C)/OC(=O)C |
正規SMILES |
CC(C)C=C(C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



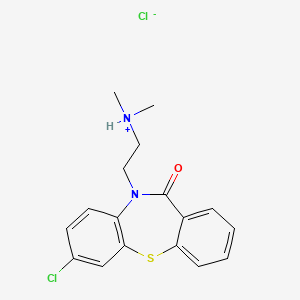
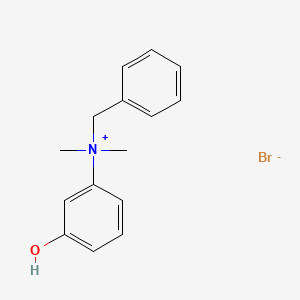
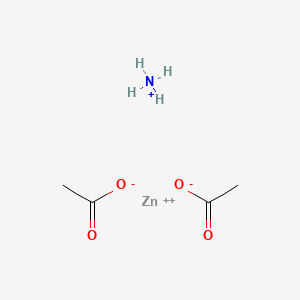
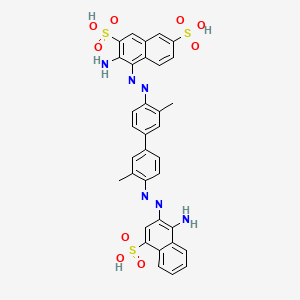
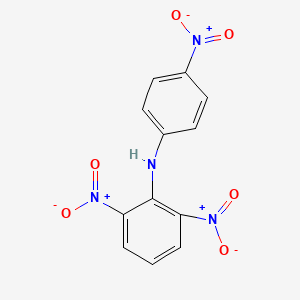
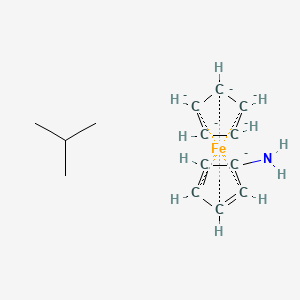
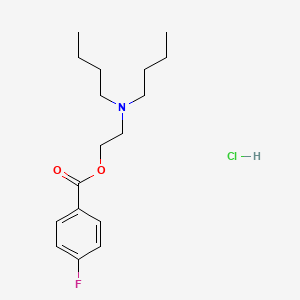
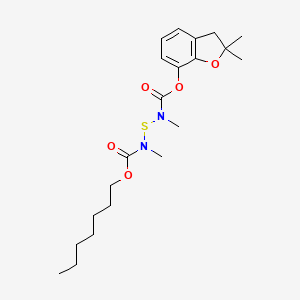
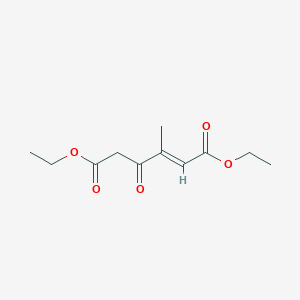
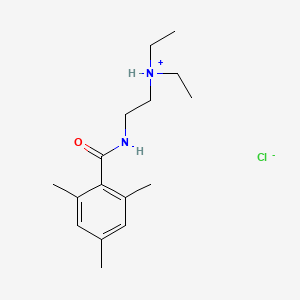
![2,3,5-Trimethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine 1-oxide](/img/structure/B13762287.png)
